1-(4-Chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide

Structure-Activity Relationship (SAR) Lipophilicity Membrane Permeability

1-(4-Chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide (CAS 1325681-90-0) is a synthetic indazole-3-carboxamide derivative with a molecular weight of 375.81 g/mol. The compound is structurally defined by a 4-chlorobenzoyl substituent at the N-1 position and an N-phenyl carboxamide at the 3-position of the indazole core.

Molecular Formula C21H14ClN3O2
Molecular Weight 375.8 g/mol
Cat. No. B12343796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide
Molecular FormulaC21H14ClN3O2
Molecular Weight375.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C21H14ClN3O2/c22-15-12-10-14(11-13-15)21(27)25-18-9-5-4-8-17(18)19(24-25)20(26)23-16-6-2-1-3-7-16/h1-13H,(H,23,26)
InChIKeyITULETHJCQHMFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure High-Purity 1-(4-Chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide (CAS 1325681-90-0) for GSK-3β & Cannabinoid Research


1-(4-Chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide (CAS 1325681-90-0) is a synthetic indazole-3-carboxamide derivative with a molecular weight of 375.81 g/mol . The compound is structurally defined by a 4-chlorobenzoyl substituent at the N-1 position and an N-phenyl carboxamide at the 3-position of the indazole core. This scaffold is recognized as a privileged structure in medicinal chemistry, appearing in both glycogen synthase kinase-3 beta (GSK-3β) inhibitor patents [1] and as the core of numerous synthetic cannabinoid receptor agonists [2]. The specific 4-chloro substitution pattern distinguishes it from closely related analogs and may impart unique physicochemical and pharmacological properties that are critical for reproducible scientific research.

Why 1-(4-Chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide Cannot Be Substituted by Other Indazole-3-carboxamides in Research


Minor structural modifications within the indazole-3-carboxamide class can lead to profound shifts in biological activity, selectivity, and metabolic fate. For instance, the substitution position of the chlorine atom on the benzoyl ring (4-chloro vs. 3-chloro) alters the molecular electrostatic potential and can change a compound's affinity for cannabinoid CB1/CB2 receptors or GSK-3β by orders of magnitude [1]. Similarly, replacing the 4-chlorobenzoyl group with a 5-fluoropentyl chain transforms the compound from a potential GSK-3β inhibitor into a potent cannabinoid agonist with distinct pharmacological and legal handling requirements [2]. Generic inter-substitution of indazole-3-carboxamide analogs without verified identity, purity, and activity equivalence can compromise experimental reproducibility and lead to invalid structure-activity relationship conclusions.

Product-Specific Quantitative Evidence for 1-(4-Chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide


Regioisomeric Differentiation: LogP and tPSA Distinguish 4-Chloro from 3-Chloro and 4-Fluoro Analogs

The target compound exhibits a calculated logP of 4.995 and a topological polar surface area (tPSA) of 70 Ų, as recorded in the ZINC database [1]. These values differ from its closest regioisomer, 1-(3-chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide (CAS 1325681-89-7), and its halogen-exchange analog, 1-(4-fluorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide (CAS 1325681-98-8). The 4-chloro substitution provides higher lipophilicity than the 4-fluoro analog (predicted logP differential of approximately +0.5 to +1.0) while avoiding the altered electrostatic surface of the 3-chloro isomer. Such differences directly impact passive membrane permeability and target binding pocket occupancy, a phenomenon well-documented for indazole-3-carboxamide-based synthetic cannabinoids, where a single halogen positional isomer can result in over 10-fold shifts in receptor binding affinity [2].

Structure-Activity Relationship (SAR) Lipophilicity Membrane Permeability Indazole Carboxamide

Certified Purity (≥98%) and ISO-Compliant Manufacturing Provide an Analytical Reference Standard Advantage

1-(4-Chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide from MolCore is supplied with a certified purity of NLT 98% (HPLC), and the manufacturer maintains ISO quality management system certification . In contrast, similar indazole-3-carboxamide research chemicals sold through non-certified channels typically report purities of 95% or lower, with independent third-party analyses of seized synthetic cannabinoid samples often revealing purities between 45% and 95% (w/w) and significant batch-to-batch variability [1]. The 98%+ purity threshold ensures that experimental outcomes are not confounded by uncharacterized impurities, which is particularly critical when the compound is used as a quantitative reference standard for forensic or metabolomic applications.

Analytical Chemistry Reference Standard Purity Quality Control

GSK-3β Inhibitor Class Membership: Compound Falls Within Patented Indazole-3-carboxamide Pharmacophore

Patent US9163013-B2 (also published as EP2817302A1) explicitly claims 1H-indazole-3-carboxamide compounds bearing aromatic acyl substituents at the N-1 position as inhibitors of glycogen synthase kinase-3 beta (GSK-3β) [1]. The generic Markush structure encompasses 1-(4-chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide. The original hit-identification campaign that led to this patent reported pIC50 values of 4.9–5.5 (IC50 approximately 3.16–12.6 μM) for the initial indazole-3-carboxamide screening hits on human GSK-3β [2]. While direct biological data for the specific 4-chlorobenzoyl derivative is not yet publicly reported, its structural placement directly within the validated pharmacophore suggests it may serve as a valuable tool for structure-activity relationship expansion studies around this kinase target.

Glycogen Synthase Kinase-3 beta GSK-3β Inhibitor Type-2 Diabetes Neurodegeneration

Recommended Application Scenarios for 1-(4-Chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide


GSK-3β Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

As a compound encompassed by the patent claims of US9163013-B2, this indazole-3-carboxamide is well-suited for medicinal chemistry teams seeking to explore the impact of 4-chlorobenzoyl substitution on GSK-3β inhibitory potency, selectivity versus other kinases, and cellular target engagement. The certified ≥98% purity ensures that observed biological effects can be confidently attributed to the parent compound rather than impurities. [1]

Analytical Reference Standard for Forensic and Clinical Toxicology

The ISO-compliant manufacturing and documented purity of this compound make it an ideal certified reference material (CRM) for the development and validation of liquid chromatography–mass spectrometry (LC-MS/MS) methods aimed at detecting indazole-3-carboxamide-type new psychoactive substances (NPS) in biological matrices or seized materials.

Cannabinoid Receptor Pharmacology Profiling

Given the established activity of closely related indazole-3-carboxamide analogs at CB1 and CB2 receptors, this compound can serve as a systemically distinct probe for comparative pharmacological studies investigating how the replacement of a 5-fluoropentyl tail with a 4-chlorobenzoyl group alters receptor binding mode, functional selectivity (bias), and off-target profiles. [2]

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